molecular formula C7H4ClNO B121948 4-Chlorobenzo[c]isoxazole CAS No. 150079-72-4

4-Chlorobenzo[c]isoxazole

Cat. No. B121948
M. Wt: 153.56 g/mol
InChI Key: YUIUJCYOORYWJG-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic pharmacophore . The structure of isoxazole has one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The resulting 4-iodoisoxazoles undergo various palladium-catalyzed reactions to yield 3,4,5-trisubstituted isoxazoles .

Scientific Research Applications

1. Anticancer and Electrochemical Properties

  • Green Synthesis of Isoxazole Derivatives : A study by (Badiger, Khatavi, & Kamanna, 2022) demonstrated the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives, showing significant anticancer activity against lung cancer cells and notable electrochemical behavior, suggesting potential in novel drug development.

2. Enzymatic Reactions

  • Dehalogenation by Pseudomonas Spec. CBS 3 : Research by (Müller, Thiele, Klages, & Lingens, 1984) indicated that 4-chlorobenzoate dehalogenase from Pseudomonas spec. CBS 3 catalyzes the conversion of 4-chlorobenzoate to 4-hydroxybenzoate, an important reaction in biochemical processes.

3. Chemical Synthesis and Characterization

  • Synthesis of Various Derivatives : Studies have focused on synthesizing and characterizing various isoxazole derivatives, including their potential antimicrobial, antioxidant, and structural properties (Eryılmaz et al., 2016), (Ueda et al., 2012).

4. Biological Activities

  • Antimicrobial and Antifungal Activities : Isoxazole derivatives, synthesized via various methods, have been tested for their antimicrobial and antifungal properties. Some compounds have shown significant activity against bacteria like Staphylococcus aureus and fungi like Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).

5. Photocatalysis

  • Photodecomposition Studies : Research has shown that ultraviolet irradiation of chlorobenzoic acids can lead to significant chemical transformations, which has implications for environmental remediation and chemical synthesis (Crosby & Leitis, 1969).

6. Environmental Applications

  • Degradation by Microorganisms : A study revealed that a strain of Arthrobacter sp. can degrade 4-chlorobenzoic acid, highlighting the potential use of microorganisms in environmental clean-up processes (Marks, Smith, & Quirk, 1984).

Safety And Hazards

Isoxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s a highly flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing efficient techniques for synthesizing a wide array of significant substructures for discovery and designing a drug . It is highly anticipated that such techniques should be high yielding, environmentally benign, and easy to implement, with a rapid growth in structural diversity, by utilizing widely accessible reactants .

properties

IUPAC Name

4-chloro-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIUJCYOORYWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzo[c]isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Gao, S Yang, M She, J Nie, Y Huo, Q Chen, X Li… - Chemical …, 2022 - pubs.rsc.org
We report a practical route for the synthesis of valuable 3-aryl anthranils from readily available anthranils and simple arenes by using the classical electrophilic aromatic substitution (…
Number of citations: 5 pubs.rsc.org
KD Otley, JA Ellman - The Journal of organic chemistry, 2014 - ACS Publications
We report here a new, atom economical annulation to 2,1-benzisoxazole scaffolds via the BF 3 ·Et 2 O-catalyzed reaction of glyoxylate esters and nitrosoarenes. The developed method …
Number of citations: 23 pubs.acs.org
P Raju, G Gobi Rajeshwaran… - European Journal of …, 2015 - Wiley Online Library
A facile preparation of trans‐epoxides was achieved by a (EtO) 3 P–ZnBr 2 ‐mediated deoxygenation reaction of the corresponding 2‐nitrobenzaldehydes. The sterically hindered …
M Zhang, Y Meng, Y Wu, C Song - The Journal of Organic …, 2021 - ACS Publications
A novel solvent-free, TfOH-promoted decyanative cyclization approach for the synthesis of 2,1-benzisoxazoles has been developed. The reactions are complete instantly at room …
Number of citations: 10 pubs.acs.org

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